(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile is a complex organic compound that features a benzo[d]thiazole moiety linked to a benzylphenyl group through a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzo[d]thiazole-2-carbaldehyde with 4-benzylbenzaldehyde in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-phenyl-3-oxopropanenitrile
- (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-methylphenyl)-3-oxopropanenitrile
Uniqueness
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-benzylphenyl)-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c24-15-19(23-25-20-8-4-5-9-21(20)27-23)22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13,26H,14H2/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIDQJYAAFTHJY-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.